达玛烯二醇 II

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

大马烯二醇 II 是一种三萜类化合物,是各种人参皂苷的前体,人参皂苷是人参 (Panax ginseng) 中的生物活性成分。 这些人参皂苷具有多种药理特性,使大马烯二醇 II 成为医药化学领域中重要的化合物 .

科学研究应用

大马烯二醇 II 在科学研究中具有广泛的应用:

作用机制

大马烯二醇 II 主要通过转化为各种人参皂苷来发挥其作用。这些人参皂苷与多个分子靶点和途径相互作用:

生化分析

Biochemical Properties

This process is a key step in the biosynthesis of dammarane-type and OA-type ginsenosides . The DDS enzyme plays a crucial role in the interaction with Dammarenediol II, catalyzing its transformation into bioactive compounds .

Cellular Effects

In cellular processes, Dammarenediol II has been observed to have significant effects. For instance, in transgenic tobacco cells, the production of Dammarenediol II resulted in reduced phytosterol contents . This indicates that Dammarenediol II can influence cellular metabolism and potentially alter cell function .

Molecular Mechanism

The molecular mechanism of Dammarenediol II involves its conversion from 2,3-oxidosqualene, catalyzed by the DDS enzyme . This enzyme plays a pivotal role in the biosynthesis of dammarane-type ginsenosides, transforming 2,3-oxidosqualene into Dammarenediol II .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dammarenediol II have been observed to change over time. For example, in engineered Escherichia coli, Dammarenediol II was detected and its production was noted to be 8.63 mg/L under shake-flask conditions .

Metabolic Pathways

In the metabolic pathways of ginsenosides, Dammarenediol II is formed by the cyclization of 2,3-oxidosqualene, catalyzed by the DDS enzyme . This is a crucial step in the biosynthesis of dammarane-type and OA-type ginsenosides .

Subcellular Localization

Given its role in the biosynthesis of ginsenosides, it can be inferred that it may be localized in the areas of the cell where these biosynthetic processes occur .

准备方法

合成路线和反应条件: 大马烯二醇 II 是由 2,3-环氧鲨烯通过大马烯二醇 II 合成酶的作用合成的。 这种酶催化 2,3-环氧鲨烯环化形成大马烯二醇 II .

工业生产方法: 大马烯二醇 II 的工业生产通常涉及对微生物(如衣藻 (Chlamydomonas reinhardtii))进行代谢工程。 通过引入编码大马烯二醇 II 合成酶基因的多个拷贝并优化培养条件,可以显著提高大马烯二醇 II 的产量 . 例如,向培养基中添加茉莉酸甲酯已被证明可以提高产量 .

化学反应分析

反应类型: 大马烯二醇 II 会发生各种化学反应,包括氧化、还原和糖基化。这些反应对于不同人参皂苷的生物合成至关重要。

常见试剂和条件:

相似化合物的比较

大马烯二醇 II 在三萜类化合物中独一无二,因为它作为人参皂苷的前体。类似的化合物包括:

β-香树脂醇: 另一种三萜类化合物,作为齐墩果烷型皂苷的前体.

原人参二醇: 一种从大马烯二醇 II 衍生的人参皂苷,具有类似的药理特性.

原人参三醇: 另一种从大马烯二醇 II 衍生的人参皂苷,以其神经保护作用而闻名.

属性

CAS 编号 |

14351-29-2 |

|---|---|

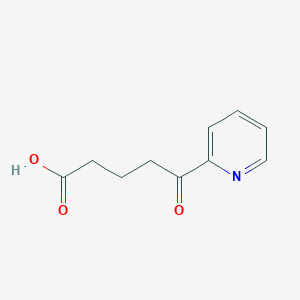

分子式 |

C30H52O2 |

分子量 |

444.7 g/mol |

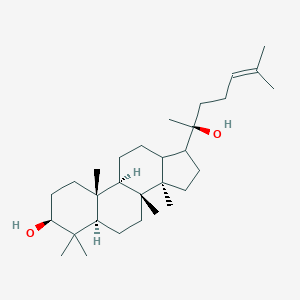

IUPAC 名称 |

(3S,5R,8R,9R,10R,14R)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21?,22?,23-,24+,25-,27-,28+,29+,30-/m0/s1 |

InChI 键 |

NLHQJXWYMZLQJY-AXVVUFHWSA-N |

手性 SMILES |

CC(=CCC[C@@](C)(C1CC[C@@]2(C1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C |

SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |

规范 SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |

外观 |

Powder |

纯度 |

99.0% |

同义词 |

(3S,5R,8R,9R,10R,14R)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)